P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide
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Overview
Description
P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide: is a chemical compound with the molecular formula C15H14NOP It is a member of the phosphinic amide family, characterized by the presence of a phosphinic amide group attached to a diphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide typically involves the reaction of diphenylphosphinic chloride with an appropriate amine, such as allylamine, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphinic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic amides depending on the nucleophile used.
Scientific Research Applications
P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- P,P-Diphenyl-N-(2-phenylethyl)phosphinic amide
- P,P-Diphenyl-N-2-pyrimidinylphosphinous amide
- P,P-Diphenyl-N-(1-phenylethyl)phosphinic amide
Comparison: P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic and research purposes.
Properties
CAS No. |
922712-20-7 |
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Molecular Formula |
C16H17N2O2P |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
1-diphenylphosphoryl-3-prop-2-enylurea |
InChI |
InChI=1S/C16H17N2O2P/c1-2-13-17-16(19)18-21(20,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2,(H2,17,18,19,20) |
InChI Key |
VNIUUXAOFGBCQC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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